molecular formula C17H11N3O2 B3163890 7-Naphthalen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 886503-54-4

7-Naphthalen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B3163890
CAS RN: 886503-54-4
M. Wt: 289.29 g/mol
InChI Key: FPZNSROFTSLECQ-UHFFFAOYSA-N
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Description

The compound “7-Naphthalen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a derivative of pyrazolo[1,5-a]pyrimidine . It has a molecular weight of 289.29 . The compound is part of an enormous family of N-heterocyclic compounds that have significant impact in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A palladium-catalyzed reaction conducted under microwave irradiation has been used to synthesize related compounds . The substitution of morpholine at the C (7) position leads to the 7- (morpholin-4-yl) pyrazolo [1,5- a ]pyrimidine structural motif .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazolo[1,5-a]pyrimidine core . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a palladium-catalyzed reaction conducted under microwave irradiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 289.29 .

Scientific Research Applications

Moreover, the heterocyclic naphthalimide compounds, which incorporate the naphthalene framework alongside nitrogen-containing aromatic heterocycles, have shown extensive potential in medicinal applications. Their large π-deficient conjugated planar structure allows for interactions with various biological entities through noncovalent bonds, making them suitable for a range of applications including anticancer agents, artificial ion receptors, fluorescent probes, and cell imaging agents. Some naphthalimide derivatives have even reached clinical trials, highlighting their significant medicinal potential (Gong et al., 2016).

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives, including “7-Naphthalen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid”, have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are being explored for various applications, including as potential drugs in the treatment of cancer, as well as inflammatory or viral diseases .

properties

IUPAC Name

7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c21-17(22)14-10-16-18-8-7-15(20(16)19-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZNSROFTSLECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=NC4=CC(=NN34)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401182819
Record name 7-(2-Naphthalenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886503-54-4
Record name 7-(2-Naphthalenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886503-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Naphthalenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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